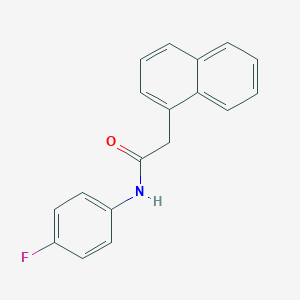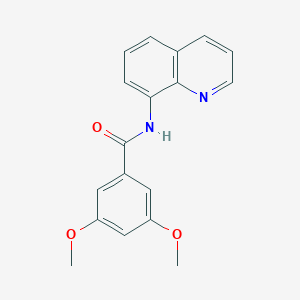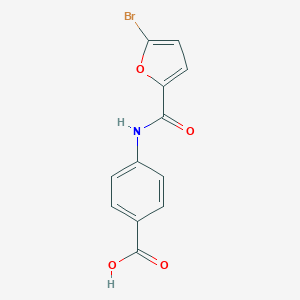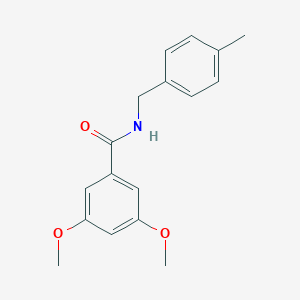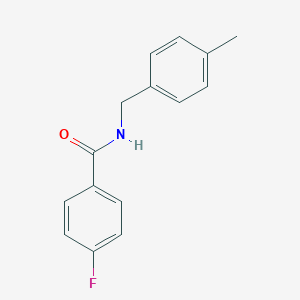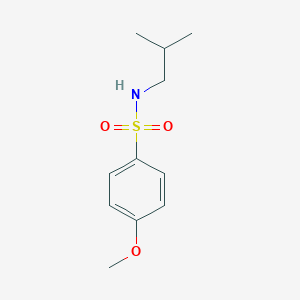
N-isobutyl-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-isobutyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C11H17NO3S . It has an average mass of 243.323 Da and a mono-isotopic mass of 243.092911 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.32258 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
N-Chloro-N-methoxybenzenesulfonamide serves as an efficient chlorinating reagent, useful for chlorinating various compounds including diketones, keto esters, and phenols, to achieve chlorinated products with good to high yields (Xiao-Qiu Pu et al., 2016).
N-isobutyl-4-methoxybenzenesulfonamide derivatives have shown potential in fluorescent properties, particularly in the presence of zinc(II). These derivatives form complexes with zinc(II), indicated by a bathochromic shift in UV/vis spectra, and display increased fluorescence compared to similar compounds (M. Kimber et al., 2000).
Certain this compound compounds have been evaluated for their antitumor properties. They have been identified as potent cell cycle inhibitors, disrupting tubulin polymerization, and are currently in clinical trials (T. Owa et al., 2002).
The crystal structures of some this compound derivatives have been analyzed, revealing how different molecular interactions contribute to the formation of two- and three-dimensional architectures (V. Z. Rodrigues et al., 2015).
This compound has been studied for its hypoglycemic effects, displaying significant blood sugar reduction in animal models, though with varying degrees of toxicity (H. Rosen et al., 1966).
Sulfonamide drugs, including derivatives of this compound, bind to the colchicine site of tubulin, indicating their potential use in cancer therapy due to their inhibitory effects on tubulin polymerization (Mithu Banerjee et al., 2005).
Wirkmechanismus
While the exact mechanism of action for N-isobutyl-4-methoxybenzenesulfonamide is not specified, sulfonamides, a class of compounds to which it belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxybenzenesulfonamide, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9(2)8-12-16(13,14)11-6-4-10(15-3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLUTQHDWRXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
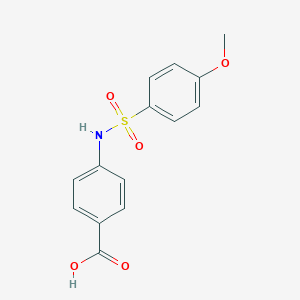

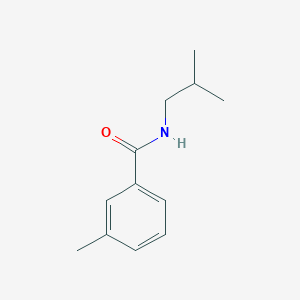
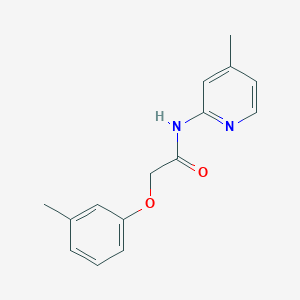
![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)
![2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B472590.png)
